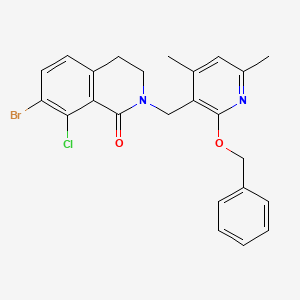
2-((2-(benzyloxy)-4,6-dimethylpyridin-3-yl)methyl)-7-bromo-8-chloro-3,4-dihydroisoquinolin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-(Benzyloxy)-4,6-dimethylpyridin-3-yl)methyl)-7-bromo-8-chloro-3,4-dihydroisoquinolin-1(2H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines a pyridine ring with a dihydroisoquinoline moiety, along with bromine and chlorine substituents, making it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(benzyloxy)-4,6-dimethylpyridin-3-yl)methyl)-7-bromo-8-chloro-3,4-dihydroisoquinolin-1(2H)-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions involving the condensation of appropriate aldehydes and amines.
Introduction of Benzyloxy Group: The benzyloxy group is introduced via nucleophilic substitution reactions.
Formation of the Dihydroisoquinoline Moiety: This involves cyclization reactions, often facilitated by catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyridine ring or the dihydroisoquinoline moiety, potentially leading to the formation of more saturated derivatives.
Substitution: The halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the halogen atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce more saturated isoquinoline derivatives.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological pathways involving pyridine and isoquinoline derivatives.
Industry: It could be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms and the benzyloxy group could influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Benzyloxy)pyridine: Shares the benzyloxy group and pyridine ring but lacks the dihydroisoquinoline moiety and halogen substituents.
7-Bromo-8-chloro-3,4-dihydroisoquinoline: Contains the dihydroisoquinoline moiety with halogen substituents but lacks the pyridine ring and benzyloxy group.
Uniqueness
The combination of a pyridine ring, dihydroisoquinoline moiety, and halogen substituents in 2-((2-(benzyloxy)-4,6-dimethylpyridin-3-yl)methyl)-7-bromo-8-chloro-3,4-dihydroisoquinolin-1(2H)-one makes it unique. This structural complexity may confer unique chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C24H22BrClN2O2 |
|---|---|
Poids moléculaire |
485.8 g/mol |
Nom IUPAC |
7-bromo-8-chloro-2-[(4,6-dimethyl-2-phenylmethoxypyridin-3-yl)methyl]-3,4-dihydroisoquinolin-1-one |
InChI |
InChI=1S/C24H22BrClN2O2/c1-15-12-16(2)27-23(30-14-17-6-4-3-5-7-17)19(15)13-28-11-10-18-8-9-20(25)22(26)21(18)24(28)29/h3-9,12H,10-11,13-14H2,1-2H3 |
Clé InChI |
YEIXIGNCCYIQDR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=C1CN2CCC3=C(C2=O)C(=C(C=C3)Br)Cl)OCC4=CC=CC=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















